BENGHE Foundational & Exploratory

Check Availability & Pricing

Quantitative Summary of Band Gap Values

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Zirconium selenide

Cat. No.: B077680

The band gap of ZrSe2 has been investigated through numerous theoretical and experimental
methods. Like many TMDs, ZrSe2 is an indirect band gap semiconductor, although direct
transitions are also observed.[1][2][4] The reported values exhibit some variation, which can be
attributed to differences in computational methods, experimental conditions, and sample
quality. A summary of reported band gap values for bulk and multilayer ZrSe2 is presented
below.
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Method of
Band Gap Type Value (eV) L Reference
Determination

Experimental

Indirect ~1.0 General Measurement  [5][6]

Indirect 0.95 Not specified [7]

Angle-Resolved
] Photoemission
Indirect 0.921 [8]
Spectroscopy

(ARPES)

Angle-Resolved

Photoemission

Indirect 0.77 [4]
Spectroscopy
(ARPES)
Indirect (Optical) 1.20 Optical Absorption [9]
Direct (Optical) 1.61 Optical Absorption [9]
Theoretical

) Density Functional
Indirect 1.19 [1]
Theory (DFT)

DFT with modified
Indirect 0.864 Becke-Johnson (mBJ)  [8]

potential

] Density Functional
Indirect 0.71 [4]
Theory (DFT)

) Density Functional
Direct 1.79 [1]
Theory (DFT)

Experimental Protocols

The characterization of the band gap of bulk ZrSe2 relies on precise synthesis methods to
produce high-quality single crystals, followed by advanced spectroscopic techniques to probe
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the electronic structure.

Synthesis of Bulk ZrSe2 Crystals

High-purity, single-crystal ZrSe2 is essential for accurate electronic measurements. Common
synthesis techniques include:

e Chemical Vapor Transport (CVT): This is a widely used method for growing high-quality
single crystals of TMDs.[10] In this process, a sealed quartz ampoule containing the
constituent elements (zirconium and selenium) and a transport agent (e.g., iodine) is placed
in a two-zone furnace. A temperature gradient drives the transport of the material from the
hotter zone to the colder zone, where it deposits and grows into single crystals.

e Flux Zone Growth: This technique is known for producing crystals with very high purity and
low defect concentrations.[7] It involves the slow cooling of a molten solution (the "flux")
containing the constituent elements. This slow crystallization process, which can take several
months, results in large, well-ordered crystals ideal for electronic and optical
characterization.[7]

o Chemical Vapor Deposition (CVD): While often used for thin films, CVD can also be adapted
for the growth of bulk-like crystals.[1] This method involves the reaction of volatile precursor
gases on a substrate at elevated temperatures to deposit the desired material.[1]

Band Gap Measurement Techniques

Once high-quality crystals are synthesized, their electronic band structure and band gap are
determined using various spectroscopic methods.

» Angle-Resolved Photoemission Spectroscopy (ARPES): ARPES is a powerful experimental
technique that directly maps the electronic band structure of a material.[8][11] It is based on
the photoelectric effect, where photons from a high-intensity, monochromatic light source
(typically a synchrotron) strike the sample, causing electrons to be ejected.[11][12] By
measuring the kinetic energy and emission angle of these photoelectrons, one can
determine their binding energy and momentum within the crystal.[11] This allows for the
direct visualization of the valence band maximum and the determination of the band gap.[4]
[8] For ZrSe2, ARPES experiments have confirmed the indirect nature of the band gap by
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identifying the valence band maximum at the I' point and the conduction band minimum at
the L or M point of the Brillouin zone.[4][8]

o Optical Absorption Spectroscopy: This technique measures the absorption of light by the
material as a function of photon energy. When a photon with energy greater than the band
gap strikes the semiconductor, it can be absorbed, exciting an electron from the valence
band to the conduction band. The onset of this strong absorption corresponds to the
material's band gap energy. The nature of the band gap (direct or indirect) can be
determined by analyzing the shape of the absorption edge using a Tauc plot. For a direct
band gap, a plot of (ahv)? versus photon energy (hv) is linear near the band edge, while for
an indirect band gap, a plot of (ahv)/2 versus hv is linear.[9] This method has been used to
determine both the direct and indirect optical band gaps of ZrSe2.[1][9]

Visualizations

The following diagrams illustrate the typical workflow for characterizing the band gap of ZrSe2
and the relationship between theoretical and experimental approaches.
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Experimental Workflow for ZrSe2 Band Gap Characterization
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Workflow for ZrSe2 band gap characterization.
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Approaches to Determining the Band Gap of Bulk ZrSe2
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Theoretical and experimental band gap determination.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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